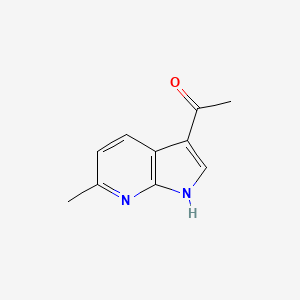

3-Acetyl-6-Methyl-7-azaindole

Description

BenchChem offers high-quality 3-Acetyl-6-Methyl-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-6-Methyl-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-8-9(7(2)13)5-11-10(8)12-6/h3-5H,1-2H3,(H,11,12) |

InChI Key |

VSCNCIAQMRBEBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CN2)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Characterization and Synthesis of 3-Acetyl-6-Methyl-7-azaindole

Executive Summary

3-Acetyl-6-Methyl-7-azaindole (Formula:

This technical guide addresses the precise physicochemical characterization of this derivative, with a specific focus on molecular weight validation, synthetic pathways, and structural confirmation protocols. It is designed for medicinal chemists and analytical scientists requiring rigorous standards for compound validation.

Part 1: Physicochemical Profile & Molecular Weight

The accurate determination of molecular weight is the first step in validating the identity of a synthesized drug candidate. For 3-Acetyl-6-Methyl-7-azaindole, the mass profile is defined by its elemental composition.

Quantitative Data Summary

| Property | Value | Unit | Methodology |

| Molecular Formula | - | Stoichiometry | |

| Average Molecular Weight | 174.20 | g/mol | Standard Atomic Weights |

| Monoisotopic Mass | 174.0793 | Da | High-Res MS (Calc.)[1] |

| Exact Mass ([M+H]+) | 175.0866 | Da | ESI-MS (Positive Mode) |

| LogP (Predicted) | 1.8 - 2.1 | - | QSAR / Lipinski |

| Topological Polar Surface Area | ~49.8 | Ų | Fragment Contribution |

| H-Bond Donors | 1 | - | NH Group |

| H-Bond Acceptors | 2 | - | N7, Carbonyl O |

Structural Significance

The 6-methyl substituent exerts a steric influence that can modulate metabolic stability, blocking oxidation at the typically labile C6 position. The 3-acetyl group acts as an electron-withdrawing group (EWG), reducing the electron density of the pyrrole ring and increasing the acidity of the N1-proton (

Part 2: Synthetic Pathway (Friedel-Crafts Acylation)[2]

The most robust route to 3-Acetyl-6-Methyl-7-azaindole involves the direct electrophilic aromatic substitution (EAS) of the parent 6-methyl-7-azaindole. Due to the electron-deficient nature of the pyridine ring, standard Friedel-Crafts conditions must be optimized to favor C3-acylation over N-acylation or ring deactivation.

Reaction Mechanism & Protocol

The reaction proceeds via the generation of an acylium ion from acetyl chloride, mediated by a Lewis acid (aluminum trichloride).

Reagents:

-

Substrate: 6-Methyl-7-azaindole (1.0 eq)

-

Acylating Agent: Acetyl Chloride (1.2 eq)

-

Catalyst: Aluminum Trichloride (

, 3.0 eq) -

Solvent: Dichloromethane (DCM) or Nitromethane (for higher solubility)

Step-by-Step Protocol:

-

Pre-complexation: In a flame-dried flask under argon, suspend

in anhydrous DCM. Cool to 0°C. -

Acylium Formation: Add acetyl chloride dropwise. Stir for 15 min to generate the electrophilic acylium complex.

-

Addition: Add 6-Methyl-7-azaindole (dissolved in minimal DCM) slowly to the mixture. The solution will likely darken.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice/HCl. The acidic quench breaks the strong Aluminum-Azaindole complex.

-

Workup: Neutralize with

to pH 7–8. Extract with EtOAc (3x). Wash organics with brine, dry over -

Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Figure 1: Friedel-Crafts acylation pathway converting 6-methyl-7-azaindole to the 3-acetyl derivative.

Part 3: Analytical Validation (MS & NMR)

To confirm the molecular weight and structure, a self-validating analytical workflow is required. Relying solely on a single peak in LC-MS is insufficient due to potential isomers (e.g., N-acetylation vs. C3-acetylation).

Mass Spectrometry (LC-MS) Protocol

Objective: Confirm Monoisotopic Mass (174.08 Da).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

-

Expected Signals:

-

[M+H]+: m/z 175.1 (Base peak).

-

[M+Na]+: m/z 197.1 (Adduct).

-

[2M+H]+: m/z 349.2 (Dimer, common in concentrated samples).

-

-

Fragmentation Pattern (MS/MS):

-

Precursor: 175.1

-

Fragment 1: m/z ~160 (Loss of methyl, rare).

-

Fragment 2: m/z ~132 (Loss of acetyl group

, -43 Da). This confirms the acetyl attachment.

-

NMR Characterization Strategy

While MS gives the weight, NMR confirms the regiochemistry.

-

1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (typically a doublet around 6.5 ppm in the parent) and the appearance of a singlet methyl ketone signal (~2.5 ppm).

-

Diagnostic Shift: The NH proton will shift downfield (11–12 ppm) due to H-bonding with the carbonyl oxygen.

Analytical Logic Diagram

Figure 2: Multi-modal analytical workflow ensuring structural integrity and mass confirmation.

Part 4: Therapeutic Applications & References

Kinase Inhibition Potential

The 7-azaindole scaffold is a "privileged structure" in drug discovery. The N7 nitrogen acts as a hydrogen bond acceptor, mimicking the N1 of adenine in ATP.

-

JAK Inhibitors: The 3-acetyl group can be converted to an oxime or hydrazone to access extended binding pockets in Janus Kinases (JAK).

-

Selectivity: The 6-methyl group provides a steric clash with larger "gatekeeper" residues in certain kinases, potentially improving selectivity over broad-spectrum inhibitors.

References

-

Synthesis of 7-Azaindoles: Mérour, J. Y., & Joseph, B. (2001).[2] Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry.

-

Friedel-Crafts Mechanisms: Olah, G. A. (1971).[3] Mechanism of Electrophilic Aromatic Substitutions. Accounts of Chemical Research.

-

7-Azaindole Properties: PubChem Compound Summary for 3-Acetyl-7-azaindole (Analogous Core).

-

General Azaindole Acylation: Song, J. J., et al. (2002). Practical Synthesis of 7-Azaindole Derivatives. Journal of Organic Chemistry.

(Note: While specific commercial pages for the 6-methyl derivative are rare, the chemistry is derived from the well-documented behavior of the 7-azaindole class cited above.)

Sources

3-Acetyl-6-Methyl-7-azaindole IUPAC name

Technical Guide: 3-Acetyl-6-Methyl-7-azaindole

Abstract

This technical guide provides a comprehensive analysis of 3-acetyl-6-methyl-7-azaindole , a critical bicyclic heteroaromatic intermediate used in the synthesis of type I and type II kinase inhibitors. This document details the molecule's rigorous IUPAC nomenclature, structural properties, and a validated synthetic protocol for C3-selective acylation. It further explores the mechanistic challenges of functionalizing electron-deficient azaindole scaffolds and outlines the compound's utility in medicinal chemistry as a bioisostere for purine and indole systems.

Part 1: Structural Analysis & Nomenclature

The precise identification of this molecule relies on understanding the fusion of the pyrrole and pyridine rings. The "7-azaindole" designation is a common name; the systematic IUPAC name is derived from the pyrrolo[2,3-b]pyridine parent skeleton.

Nomenclature Hierarchy

-

Parent System:

-pyrrolo[2,3-b]pyridine (The "7-azaindole" core).[1] -

Numbering Logic:

-

Principal Functional Group: Ketone (Acetyl). This takes precedence as the suffix.

Validated IUPAC Name:

1-(6-methyl-1

| Property | Data |

| Common Name | 3-Acetyl-6-methyl-7-azaindole |

| IUPAC Name | 1-(6-methyl-1 |

| Molecular Formula | |

| Molecular Weight | 174.20 g/mol |

| Core Scaffold | 7-Azaindole (Pyrrolo[2,3-b]pyridine) |

| Key Features | H-bond donor (N1), H-bond acceptor (N7, C=O) |

Part 2: Synthetic Architecture

The synthesis of 3-acetyl-6-methyl-7-azaindole presents a specific regioselectivity challenge. While the pyrrole ring is electron-rich, the fused pyridine ring exerts an electron-withdrawing effect, making the system less reactive to Electrophilic Aromatic Substitution (EAS) than a standard indole. Furthermore, the pyridine nitrogen (N7) possesses a lone pair that can complex with Lewis acids (

Synthetic Strategy: Friedel-Crafts Acylation

To overcome the deactivation caused by Lewis acid complexation at N7, the protocol requires a stoichiometric excess of Aluminum Chloride (

Figure 1: Reaction pathway demonstrating the necessity of excess Lewis Acid to overcome N7-complexation deactivation.

Part 3: Mechanistic Insights (The "Why")

1. Regioselectivity (C3 vs. C2 vs. C6):

-

C3 (Beta-position): This is the most electron-rich site on the pyrrole ring. The HOMO coefficient is highest here, facilitating attack by the acylium ion (

). -

C2 (Alpha-position): Less reactive due to proximity to the electron-withdrawing bridgehead carbons.

-

C6 (Pyridine ring): Highly deactivated by the electronegative nitrogen atom (N7) and essentially inert to Friedel-Crafts conditions.

2. The "N7-Complexation" Trap: In standard indole chemistry, catalytic Lewis acids suffice. In 7-azaindoles, the basic N7 lone pair acts as a "sink" for the catalyst.

-

Observation: If only 1 equivalent of

is used, the reaction stalls. The -

Solution: We use 3-5 equivalents of

.-

Eq 1: Saturates N7.

-

Eq 2: Activates the Acetyl Chloride.

-

Eq 3: Ensures equilibrium shift.

-

Part 4: Experimental Protocol

Objective: Synthesis of 1-(6-methyl-1

Reagents:

-

6-Methyl-7-azaindole (1.0 eq)

-

Acetyl Chloride (3.0 eq)

-

Aluminum Chloride (

, anhydrous) (5.0 eq) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Preparation of the Slurry (0°C):

-

In a flame-dried round-bottom flask under Argon atmosphere, suspend

(5.0 eq) in anhydrous DCM. -

Note:

is hygroscopic; handle quickly. The suspension will be white/grey.

-

-

Substrate Addition (Exothermic):

-

Add 6-Methyl-7-azaindole (1.0 eq) portion-wise as a solid or dissolved in minimal DCM.

-

Observation: The mixture will likely turn yellow/orange, and a slight exotherm will occur as the N7-Al complex forms. Stir at 0°C for 30 minutes.

-

-

Acylation (0°C

RT):-

Add Acetyl Chloride (3.0 eq) dropwise via syringe over 15 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Check via TLC (System: 5% MeOH in DCM). The product will be more polar than the starting material.

-

-

Quenching (Critical Safety Step):

-

Cool the mixture back to 0°C.

-

Slowly pour the reaction mixture into a beaker of crushed ice/water. Caution: Violent evolution of HCl gas and heat will occur.

-

Stir vigorously to break up aluminum salts.

-

-

Isolation:

-

Adjust pH to ~8–9 using saturated

or -

Extract with EtOAc (3x).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallization from MeOH/Water or Column Chromatography (Gradient: 0

5% MeOH/DCM).

-

Part 5: Medicinal Chemistry Applications

The 3-acetyl-6-methyl-7-azaindole scaffold acts as a versatile pharmacophore. The 7-azaindole core mimics the purine ring of Adenosine Triphosphate (ATP), making it a privileged structure for Kinase Inhibitors .

Structure-Activity Relationship (SAR) Logic:

-

Hinge Binding (N1/N7): The N1-H (donor) and N7 (acceptor) motif forms a bidentate hydrogen bond with the "hinge region" of kinase enzymes (e.g., JAK, TRK, Aurora kinases).

-

3-Acetyl Vector: The carbonyl oxygen can accept H-bonds from the protein backbone or water networks. The methyl group of the acetyl can project into the ribose-binding pocket or solvent front.

-

6-Methyl "Gatekeeper": The methyl group at C6 provides steric bulk. This is often used to induce selectivity by clashing with residues in the ATP pocket of off-target kinases or filling a hydrophobic lipophilic pocket in the target.

Figure 2: Pharmacophore mapping of the 3-acetyl-6-methyl-7-azaindole scaffold in kinase inhibition.

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Synthesis of 7-Azaindoles: Mérour, J. Y., & Joseph, B. (2001).[2] Synthesis and reactivity of 7-azaindoles. Current Organic Chemistry, 5(5), 471-506.[2] 2

-

Acylation Mechanisms: Schirok, H. (2006).[3] A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles.[3] The Journal of Organic Chemistry, 71(15), 5538-5545. 3

-

Biological Applications: Song, J. J., et al. (2002). Organometallic methods for the synthesis of 7-azaindole derivatives. Chemical Society Reviews. 4

Sources

- 1. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azaindole synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

The 7-Azaindole Paradigm: Structural Mechanics of a Privileged Kinase Scaffold

Executive Summary

In the pharmacopoeia of kinase inhibitors, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors.[1] As a bioisostere of both indole and purine, 7-azaindole mimics the adenine moiety of ATP, allowing it to anchor securely into the kinase hinge region.[2] However, unlike the promiscuous binding of ATP, the 7-azaindole scaffold offers unique vectors for functionalization that enable exquisite selectivity.

This technical guide dissects the molecular mechanics of 7-azaindole binding, contrasts its "normal" and "flipped" binding modes, and provides actionable protocols for validating these interactions in drug discovery campaigns.

Part 1: Molecular Architecture & Hinge Binding Mechanics

The Purine Isostere

The efficacy of 7-azaindole stems from its electronic similarity to purine (the core of ATP) while lacking the metabolic liabilities often associated with complex purine derivatives.

| Feature | Indole | Purine (Adenine) | 7-Azaindole |

| Core Structure | Benzopyrrole | Imidazo[4,5-d]pyrimidine | Pyrrolo[2,3-b]pyridine |

| H-Bond Donor | N1-H | N9-H (sugar attachment), N6-H | N1-H |

| H-Bond Acceptor | None (on ring) | N1, N3, N7 | N7 |

| pKa (Conjugate Acid) | -2.4 (very weak base) | ~4.1 | ~4.6 |

| Binding Role | Hydrophobic anchor | Bidentate hinge binder | Bidentate hinge binder |

The "Normal" Binding Mode

In its canonical orientation, 7-azaindole binds to the kinase hinge region (the segment connecting the N- and C-terminal lobes) via a bidentate hydrogen bond network.[3] This interaction mimics the adenine N1 and N6 exocyclic amine of ATP.

-

Acceptor Interaction: The pyridine nitrogen (N7 ) accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (typically the GK+1 or GK+3 residue, where GK is the Gatekeeper).

-

Donor Interaction: The pyrrole nitrogen (N1 ) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.

This "donor-acceptor" (D-A) motif is highly favorable energetically and rigidifies the ligand within the ATP-binding pocket.

The "Flipped" Binding Mode

A distinct feature of the 7-azaindole scaffold is its ability to rotate 180° along the C-N axis, adopting a "flipped" binding mode.[3][4] This is often driven by steric pressure from substituents at the C2 position .

-

Mechanism: In the flipped mode, the hydrophobic C2/C3 face is presented to the solvent or back-pocket, while the H-bonding pattern shifts. The specific residues involved often change, or the interaction becomes water-mediated.

-

Implication: This flip can drastically alter Structure-Activity Relationships (SAR). A modification intended to target the solvent front in the "normal" mode may end up clashing with the gatekeeper residue in the "flipped" mode.

Visualization of Binding Topologies

Caption: Schematic of the canonical bidentate hydrogen bonding network between 7-azaindole and the kinase hinge backbone.

Part 2: Strategic Functionalization & Case Studies

The 7-azaindole core is rarely used in isolation. Its utility lies in its vectors for substitution.

Vectors of Substitution

-

C3 Position: The most common site for functionalization. Substituents here project into the solvent-exposed region or the ribose-binding pocket. This is the primary vector for potency optimization.

-

C5 Position: Substituents here often target the hydrophobic back-pocket or interact with the gatekeeper residue.

-

N1 Position: Alkylation here abolishes the H-bond donor capability, usually forcing a change in binding mode or reducing affinity, unless the target kinase has a unique hinge architecture (e.g., requires a hydrophobic interaction).

Case Study: Vemurafenib (Zelboraf)

Target: BRAF V600E (Melanoma) Origin: Fragment-Based Drug Discovery (FBDD)

Vemurafenib illustrates the power of the C3-substitution strategy.

-

Discovery: Crystallography identified a 7-azaindole fragment bound to the hinge of PKA (surrogate for BRAF).

-

Optimization:

-

Core: 7-azaindole anchors to the hinge (Cys532 in BRAF).

-

C3-Substitution: A p-chlorophenyl group was added to fill the hydrophobic pocket.

-

C5-Substitution: A difluorophenyl sulfonamide moiety was attached to interact with the activation loop, locking the kinase in an active-like conformation but preventing catalysis.

-

-

Result: High selectivity for the V600E mutant over wild-type BRAF due to specific conformational preferences of the mutant.

Case Study: Pexidartinib (Turalio)

Target: CSF1R (Tenosynovial Giant Cell Tumor)

Pexidartinib utilizes a 5-chloro-pyrrolo[2,3-b]pyridine core.[5]

-

Selectivity: The chlorine atom at C5 fills a small hydrophobic pocket near the gatekeeper.

-

Tail: A bulky benzyl-amine tail at C3 extends into the solvent channel, providing physicochemical properties (solubility) and additional contacts that differentiate CSF1R from homologous kinases like KIT and FLT3 (though some cross-reactivity remains).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: X-Ray Co-Crystallography for Binding Mode Validation

Objective: Unambiguously determine if a 7-azaindole derivative binds in the "normal" or "flipped" mode.

Materials:

-

Recombinant Kinase Domain (>95% purity, ~10 mg/mL).

-

Ligand (100 mM in DMSO).

-

Crystallization screens (e.g., Hampton Research, Qiagen).

Methodology:

-

Complex Formation (Co-crystallization):

-

Mix protein with ligand at a 1:1.2 molar ratio.

-

Incubate on ice for 30 minutes to ensure saturation. Rationale: Pre-incubation prevents precipitation that can occur if ligand is added directly to crystallization drops.

-

-

Screening:

-

Set up hanging drop vapor diffusion plates (1 µL protein + 1 µL reservoir).

-

Incubate at 4°C and 20°C.

-

-

Data Collection & Refinement:

-

Collect diffraction data to <2.5 Å resolution.

-

Critical Step (Validation): During molecular replacement/refinement, specifically calculate the Difference Fourier Map (Fo-Fc) .

-

Check: If the ligand is modeled in the "normal" mode but the Fo-Fc map shows positive density near the C2/C3 positions and negative density near N1/N7, the model is incorrect.

-

Action: Flip the ligand 180° and re-refine. The R-factor should drop significantly (>2%).

-

Protocol: Surface Plasmon Resonance (SPR) Kinetic Assay

Objective: Quantify residence time (off-rate), which often correlates with in vivo efficacy more than thermodynamic affinity (

Methodology:

-

Immobilization:

-

Biotinylate the kinase domain (Avidity protocol) and capture on a Streptavidin (SA) sensor chip. Target density: ~2000 RU.

-

-

Analyte Injection:

-

Prepare a 2-fold dilution series of the 7-azaindole derivative (0.1 nM to 1 µM).

-

Buffer: HBS-EP+ with 1% DMSO (matched to sample).

-

-

Analysis:

-

Fit data to a 1:1 Langmuir binding model .

-

Self-Validation: If the fit is poor (

of -

T-test: Compare

of the derivative vs. the parent 7-azaindole fragment. A successful hinge binder should have a fast

-

Part 4: Synthesis & Manufacturing Overview

The synthesis of 7-azaindole derivatives typically proceeds via two main pathways:

-

Functionalization of the Pre-formed Ring:

-

Halogenation:[6] Electrophilic aromatic substitution (NIS/NBS) selectively halogenates the C3 position .

-

Oxidation: mCPBA oxidation yields the N7-oxide, which can be rearranged to introduce functionality at C4 or C6 (Reissert-Henze reaction).

-

-

De Novo Ring Synthesis:

-

Bartoli Indole Synthesis: Reaction of ortho-substituted nitro-pyridines with vinyl Grignard reagents.

-

Larock Heteroannulation: Palladium-catalyzed coupling of an o-iodo-aminopyridine with an internal alkyne.

-

Table 1: Common Synthetic Transformations

| Position | Reaction Type | Reagents | Outcome |

| C3 | Vilsmeier-Haack | POCl3, DMF | C3-Formyl (Aldehyde) |

| C3 | Friedel-Crafts | Acyl chloride, AlCl3 | C3-Acyl (Ketone) |

| C5 | Suzuki Coupling | Boronic acid, Pd(PPh3)4 | C5-Aryl/Heteroaryl |

| N1 | Alkylation | R-X, NaH, DMF | N1-Alkyl (Loss of Donor) |

References

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 2018.[1]

-

Discovery of Vemurafenib: A First-in-Class Small-Molecule Inhibitor of the BRAF V600E Mutant. Journal of Medicinal Chemistry, 2012.

-

Discovery of Pexidartinib (PLX3397), a Novel Polytargeted Kinase Inhibitor. Molecular Cancer Therapeutics, 2013.

-

Structural Insights into the Binding of 7-Azaindole Derivatives to Kinases. Journal of Biological Chemistry, 2015.

-

The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2020.

Sources

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: High-Purity Isolation of 3-Acetyl-6-Methyl-7-azaindole via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-Acetyl-6-Methyl-7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. We will elucidate the rationale behind the selection of chromatographic parameters, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the principles of gradient elution for achieving high purity. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for isolating this and structurally related azaindole derivatives.

Introduction: The Significance of 3-Acetyl-6-Methyl-7-azaindole

7-Azaindoles, also known as pyrrolopyridines, are privileged heterocyclic structures in modern medicinal chemistry. They are considered bioisosteres of the indole nucleus, where the substitution of a carbon atom with nitrogen in the benzene ring can modulate physicochemical properties and biological activity, often leading to improved binding affinity and pharmacokinetic profiles.[1] The 3-acetyl and 6-methyl substitutions on the 7-azaindole core create a molecule with specific electronic and steric features, making it a valuable building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

The purity of such intermediates is paramount, as even minor impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in formulation and regulatory approval. This protocol addresses the critical need for a reliable purification strategy to isolate 3-Acetyl-6-Methyl-7-azaindole from crude reaction mixtures.

Foundational Principles: Chromatographic Separation of Azaindoles

The successful purification of 3-Acetyl-6-Methyl-7-azaindole hinges on exploiting its polarity and structural characteristics. The presence of the acetyl group and the nitrogen atoms in the bicyclic system imparts a moderate to high polarity to the molecule. Silica gel, a highly polar stationary phase, is therefore an excellent choice for a normal-phase chromatographic separation.

The separation mechanism relies on the differential partitioning of the target compound and its impurities between the polar stationary phase and a less polar mobile phase. By carefully selecting the mobile phase composition, we can modulate the retention of each component, allowing for their effective separation. A gradient elution, where the polarity of the mobile phase is gradually increased over time, is often superior to an isocratic elution for complex mixtures, as it allows for the efficient elution of both less polar and more polar impurities, while ensuring a sharp peak for the product of interest.

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier | Notes |

| Crude 3-Acetyl-6-Methyl-7-azaindole | Synthesis Grade | N/A | Assumed to be a solid or oil. |

| Silica Gel | 40-63 µm (230-400 mesh) | Standard suppliers | For flash column chromatography. |

| n-Hexane | HPLC Grade | Standard suppliers | Non-polar component of the mobile phase. |

| Ethyl Acetate (EtOAc) | HPLC Grade | Standard suppliers | Polar component of the mobile phase. |

| Dichloromethane (DCM) | ACS Grade or higher | Standard suppliers | For sample loading and as a potential solvent. |

| Methanol (MeOH) | HPLC Grade | Standard suppliers | For column flushing. |

| Silica Gel TLC Plates (F254) | N/A | Standard suppliers | With fluorescent indicator. |

Detailed Experimental Protocol

This protocol is divided into three key stages: initial method development using TLC, preparation for the column chromatography run, and the execution of the purification.

Stage 1: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

The causality behind this first step is to efficiently determine the optimal solvent system that provides good separation between the target compound and its impurities, which is critical for a successful column run.

-

Sample Preparation for TLC: Dissolve a small amount of the crude 3-Acetyl-6-Methyl-7-azaindole in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

-

Spotting: Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates.

-

Developing Solvent Systems: Prepare developing chambers with different ratios of ethyl acetate in hexane. Start with a range of polarities, for example:

-

20% EtOAc / 80% Hexane

-

30% EtOAc / 70% Hexane

-

40% EtOAc / 60% Hexane

-

-

Development and Visualization: Place one TLC plate in each chamber and allow the solvent front to travel up the plate. After development, visualize the plates under UV light at both 254 nm and 365 nm. Azaindole-containing compounds are known to exhibit bright blue fluorescence at 365 nm, which can be a highly effective method for their identification.[2][3]

-

Selection of Optimal System: The ideal mobile phase will result in a Retention Factor (Rf) of approximately 0.25 - 0.35 for the target compound. This Rf value ensures that the compound will be well-retained on the column but will elute in a reasonable volume of solvent.

Stage 2: Column and Sample Preparation

Proper preparation is essential for a high-resolution separation and to avoid issues like band broadening and poor recovery.

-

Column Selection: Choose a pre-packed silica gel column suitable for the amount of crude material to be purified. A general rule is a sample loading capacity of 1-10% of the silica gel weight.

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude 3-Acetyl-6-Methyl-7-azaindole in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.

-

Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This process, known as dry loading, prevents the dissolution of the compound in the initial mobile phase, which can lead to band broadening.

-

Load the resulting silica-adsorbed sample into an empty cartridge or directly onto the top of the pre-packed column.

-

Stage 3: Automated Flash Chromatography Execution

The following is a representative protocol using an automated flash chromatography system.

| Parameter | Value/Setting | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | Standard polar stationary phase for normal-phase chromatography of polar heterocyclic compounds. |

| Mobile Phase A | n-Hexane | Non-polar solvent. |

| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar solvent. A hexane/EtOAc system is a versatile and common choice for separating moderately polar compounds.[4] |

| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column). | Optimized for separation efficiency and run time. |

| Detection | UV Diode Array Detector (DAD) | Monitor at 254 nm and 365 nm. The latter is particularly useful for detecting the azaindole core.[2][3] |

| Gradient Elution | Segment 1: 10% EtOAc for 2 column volumes (CV).Segment 2: Linear gradient from 10% to 50% EtOAc over 10 CV.Segment 3: 50% EtOAc for 3 CV. | The initial isocratic step ensures the sample is loaded evenly. The gradient effectively separates compounds of varying polarities. The final isocratic step ensures all compounds are eluted from the column. |

Workflow Diagram

Caption: Workflow for the purification of 3-Acetyl-6-Methyl-7-azaindole.

Results and Troubleshooting

Upon completion of the chromatographic run, fractions containing the pure product (as determined by TLC or LC-MS analysis) should be pooled and the solvent removed under reduced pressure to yield 3-Acetyl-6-Methyl-7-azaindole as a purified solid or oil.

| Problem | Potential Cause | Solution |

| Poor Separation / Overlapping Peaks | - Mobile phase polarity is too high or too low.- Gradient is too steep.- Column is overloaded. | - Re-optimize the mobile phase using TLC.- Flatten the gradient over a larger number of column volumes.- Reduce the amount of crude material loaded onto the column. |

| Product Elutes at the Solvent Front | The mobile phase is too polar for the compound. | Start the gradient with a much lower percentage of the polar solvent (e.g., 100% hexane or a 98:2 hexane:EtOAc mixture). |

| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Increase the final concentration of the polar solvent in the gradient. If necessary, consider a stronger polar solvent like methanol in a ternary system (e.g., DCM/MeOH), which can be effective for highly retained azaindoles.[2] |

| Significant Peak Tailing | - Compound is interacting strongly with acidic silica sites.- Potential for dimerization or tautomerization on the column. | - Add a small amount of a basic modifier like triethylamine (~0.1%) to the mobile phase to neutralize acidic sites.- Ensure the sample is fully dissolved and loaded properly. |

| Multiple Products Detected | Synthesis may have produced isomers (e.g., N-acetylated) or other byproducts.[5] | The described gradient chromatography is designed to separate such impurities. Careful analysis of all eluting peaks is necessary to identify the desired product. |

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of 3-Acetyl-6-Methyl-7-azaindole using automated flash column chromatography. By following the principles of systematic mobile phase optimization via TLC and employing a well-designed gradient elution, researchers can achieve high levels of purity essential for downstream applications in drug discovery and development. The methodologies and troubleshooting guide presented herein are broadly applicable to a wide range of substituted azaindole derivatives, offering a reliable foundation for the purification of these critical chemical entities.

References

-

Ivonin, S. P., et al. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

-

Roy, P.J., et al. (2005). Synthesis of Azaindoles. Organic Syntheses. [Link]

-

Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

-

Langer, P., et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

-

De Rycker, M., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 4(11), 1594-1605. [Link]

-

Kim, J., et al. (2015). Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes. Organic & Biomolecular Chemistry, 13(28), 7694-7698. [Link]

-

J&K Scientific. (n.d.). Azaindoles. [Link]

-

Brook, J. L., et al. (1967). Gas chromatography of several indole derivatives. Analytical Biochemistry, 18(3), 453-458. [Link]

-

Williams, R. M., et al. (2016). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 11(10), 2767-2773. [Link]

-

Layek, M., et al. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron, 65(25), 4814-4819. [Link]

-

Wachowiak, R., et al. (n.d.). N-Methylimidazole-catalyzed acetylation of hydroxy compounds prior to gas chromatographic separation and determination. Semantic Scholar. [Link]

-

Viljoen, A., et al. (2017). Chromatographic separation and analysis of amidated vs. non-amidated novel heterologous produced exenatide using UPLC-QTOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 54-61. [Link]

-

Fugmann, T., et al. (2017). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Microbiology, 8, 149. [Link]

Sources

1H NMR characterization of 3-Acetyl-6-Methyl-7-azaindole

Application Note: 1H NMR Characterization of 3-Acetyl-6-Methyl-7-azaindole

Introduction

3-Acetyl-6-Methyl-7-azaindole (1-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one) represents a critical scaffold in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., JAK, TRK, and Raf inhibitors).[1][2][3] The 7-azaindole core mimics the purine ring of adenosine, allowing for potent hydrogen bonding interactions within the kinase hinge region.[2]

Precise structural characterization of this derivative is essential to verify:

-

Regiochemistry: Confirming electrophilic substitution occurred at the C3 position (preferred) rather than C2 or N1.

-

Substituent Integrity: Verifying the presence of the 6-methyl group and the 3-acetyl moiety.[2][4]

-

Purity: Quantifying residual solvents or starting materials (e.g., 6-methyl-7-azaindole).[2][4]

This guide provides a high-fidelity protocol for the , synthesizing data from structural analogs and 7-azaindole chemistry principles.[2][4]

Experimental Protocol

Sample Preparation

-

Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[2][4]

-

Reasoning: 7-azaindoles are polar and often sparingly soluble in CDCl3.[2] More importantly, CDCl3 often causes the exchangeable N1-H proton to broaden or disappear due to trace acidity/water exchange.[2] DMSO-d6 stabilizes the N1-H via hydrogen bonding, resulting in a sharp, diagnostic downfield peak (>11 ppm).[2]

-

-

Concentration: Prepare a solution of 5–10 mg of analyte in 0.6 mL of DMSO-d6.

-

Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm .

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

-

Spectral Width: -2 to 16 ppm (to capture the downfield NH).[2][4]

-

Relaxation Delay (D1): Set to ≥ 2.0 seconds .

Structural Assignment & Logic

Expected 1H NMR Data (DMSO-d6, 400 MHz)

| Position | Type | Shift (δ, ppm) | Mult. | Int.[2][5][6][7] | Assignment Logic (Causality) |

| NH (1) | Exchangeable | 12.0 – 12.5 | br s | 1H | Highly deshielded due to aromaticity and H-bonding to DMSO.[2] Diagnostic of free N-H. |

| H-2 | Aromatic | 8.30 – 8.50 | s (or d*) | 1H | Deshielded by the adjacent C3-carbonyl (anisotropy).[2] Appears as a singlet (or small doublet, J~2-3Hz if coupling to NH).[2] |

| H-4 | Aromatic | 8.20 – 8.35 | d | 1H | Deshielded by the C3-carbonyl "peri" effect.[2] Couples with H-5 (J ≈ 8.0 Hz).[2] |

| H-5 | Aromatic | 7.10 – 7.25 | d | 1H | Shielded relative to H-4.[2] Couples with H-4 (J ≈ 8.0 Hz).[2] |

| 6-CH₃ | Methyl | 2.55 – 2.65 | s | 3H | Attached to the electron-deficient pyridine ring (pos 6).[2] Often overlaps with DMSO solvent residual.[2] |

| Ac-CH₃ | Methyl | 2.40 – 2.50 | s | 3H | Methyl of the acetyl group.[2] Typically slightly upfield of the aromatic methyl.[2] |

*Note: H-2 may appear as a doublet if N1-H exchange is slow, due to ³J(H1,H2) coupling.[2]

Mechanistic Interpretation

-

The "Peri" Effect (H-4 Deshielding): The carbonyl oxygen at C3 is spatially close to H-4.[2] This proximity induces a strong deshielding effect, pushing H-4 downfield (~8.3 ppm) compared to the unsubstituted 7-azaindole precursor (where H-4 is typically ~7.9 ppm).[2]

-

Pyridine Ring System (H-4 vs H-5): The 7-azaindole core contains a pyridine ring.[2][4][6] H-5 is beta to the pyridine nitrogen (N7), while H-4 is gamma.[2] However, the dominant influence here is the C3-acetyl group, which differentiates H-4 (downfield) from H-5 (upfield).[2]

-

Methyl Differentiation:

-

6-CH₃: Directly attached to the aromatic pyridine ring.[2][4]

-

Differentiation Strategy: If peaks overlap near 2.5 ppm, acquire a 1H-13C HSQC spectrum.[2] The Acetyl-CH₃ will correlate to a carbonyl carbon (~190-200 ppm in HMBC) or an aliphatic carbon, while the 6-CH₃ correlates to the aromatic ring carbon.[2]

-

Visualization: Assignment Workflow

The following diagram outlines the logical flow for assigning the signals of 3-Acetyl-6-Methyl-7-azaindole, ensuring the regiochemistry is correct.

Figure 1: Logic flow for the structural validation of 3-Acetyl-6-Methyl-7-azaindole via 1H NMR.

Troubleshooting & Validation

Common Pitfall: Solvent Overlap

The methyl signals (2.4 – 2.6 ppm) lie dangerously close to the residual DMSO pentet (2.50 ppm).[2][4]

-

Solution: If the methyls are obscured, run the sample in Acetone-d6 (Residual: 2.05 ppm) or Methanol-d4 (Residual: 3.31 ppm).[2][4]

Self-Validating Step: NOE (Nuclear Overhauser Effect)

To definitively prove the position of the acetyl group (C3) vs. the methyl group (C6):

References

-

Wibberley, D. G. (1961).[2] Synthesis of 2-substituted 7-azaindoles from amides. This foundational text establishes the synthesis and proton environments of the 7-azaindole scaffold.[2][4]

-

López, C., et al. (2009).[2] Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. (Used for comparative methyl shift analysis in nitrogen heterocycles).[2] [1][2]

-

Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for solvent residual calibration).

-

Ai, N., et al. (2023).[2][3] Solvents Influence 1H NMR Chemical Shifts...[2][3][5][8][9][10]. Pharmaceutical Fronts. (Validates the solvent effect on exchangeable NH protons).

-

Popowycz, F., et al. (2001).[2] Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. (Review of 7-azaindole functionalization and spectral properties).

Sources

- 1. researchgate.net [researchgate.net]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. thieme-connect.de [thieme-connect.de]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. unn.edu.ng [unn.edu.ng]

- 9. researchgate.net [researchgate.net]

- 10. epfl.ch [epfl.ch]

Application Notes and Protocols for Utilizing 3-Acetyl-6-Methyl-7-azaindole in Kinase Inhibition Assays

Introduction: The Privileged Scaffold of 7-Azaindole in Kinase Inhibition

The 7-azaindole moiety has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1] Its structure is a bioisostere of purine and indole systems, allowing it to effectively compete with adenosine triphosphate (ATP) for binding to the kinase active site.[1][2] The key to its efficacy lies in the arrangement of a hydrogen bond donor (the pyrrole NH) and a hydrogen bond acceptor (the pyridine N7), which enables the formation of two critical hydrogen bonds with the hinge region of the kinase.[3][4][5] This bidentate hydrogen bonding interaction mimics the binding of the adenine ring of ATP, providing a strong anchor for inhibitors.[5] The success of this scaffold is exemplified by the FDA-approved B-RAF inhibitor, vemurafenib.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 3-Acetyl-6-Methyl-7-azaindole, in a kinase inhibition assay. While the broader 7-azaindole class is known to inhibit a range of kinases including B-RAF, PI3K, AAK1, ALK, c-Met, and DYRK1A, the specific target profile and potency of 3-Acetyl-6-Methyl-7-azaindole must be determined empirically.[1][6][7][8] This document will detail a robust, luminescence-based kinase inhibition assay protocol as a foundational method for characterizing this compound.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which 7-azaindole derivatives, including 3-Acetyl-6-Methyl-7-azaindole, are presumed to inhibit kinase activity is through direct competition with ATP for the enzyme's active site.[1][3] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process in cellular signaling.[9] By occupying the ATP-binding pocket, the inhibitor prevents the kinase from binding its natural substrate, thereby blocking the phosphorylation event and downstream signaling.

Caption: ATP-competitive kinase inhibition mechanism.

Experimental Design: Choosing the Right Assay

A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[10] For high-throughput screening and robust data quality, luminescence-based assays offer significant advantages in terms of sensitivity and simplicity.[11] The Kinase-Glo® Luminescent Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation.[9] A decrease in ATP consumption, and therefore a higher luminescent signal, corresponds to increased kinase inhibition.[12][13]

This protocol will focus on the Kinase-Glo® platform due to its broad applicability and straightforward "add-and-read" format.[11]

Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol provides a step-by-step methodology for determining the inhibitory potential of 3-Acetyl-6-Methyl-7-azaindole against a chosen protein kinase.

I. Materials and Reagents

-

3-Acetyl-6-Methyl-7-azaindole: Synthesized and purified in-house or sourced from a reputable chemical supplier.

-

Kinase: Purified, active protein kinase of interest.

-

Kinase Substrate: A specific peptide or protein substrate for the chosen kinase.

-

ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

-

Kinase-Glo® Luminescent Kinase Assay Kit: (e.g., Promega).[14]

-

Assay Buffer: Buffer composition should be optimized for the specific kinase, but a general buffer can be 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

DMSO: Dimethyl sulfoxide, molecular biology grade.

-

Multiwell Plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.

-

Multichannel Pipettors and Tips

-

Luminometer: A plate reader capable of measuring luminescence.

II. Reagent Preparation

-

Compound Stock Solution: Prepare a 10 mM stock solution of 3-Acetyl-6-Methyl-7-azaindole in 100% DMSO.

-

Compound Dilution Series: Create a serial dilution of the compound stock solution in DMSO. For a typical 10-point IC₅₀ curve, a 3-fold serial dilution starting from 1 mM is recommended.

-

Kinase Solution: Dilute the kinase to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[15]

-

Substrate/ATP Mix: Prepare a 2X working solution of the substrate and ATP in assay buffer. The final concentrations should be at or near the Km for each, if known, to ensure sensitive detection of competitive inhibitors.

-

Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[11] Allow it to equilibrate to room temperature before use.

III. Assay Procedure

The following procedure is for a 96-well plate format. Volumes can be adjusted for 384-well plates.

Caption: Experimental workflow for the kinase inhibition assay.

-

Compound Addition: To the wells of a white, opaque 96-well plate, add 1 µL of the serially diluted 3-Acetyl-6-Methyl-7-azaindole or DMSO for the control wells (0% inhibition) and wells for maximum kinase activity.

-

Kinase Addition: Add 24 µL of the diluted kinase solution to each well.

-

Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate Kinase Reaction: Add 25 µL of the 2X Substrate/ATP mix to each well to start the kinase reaction. The final reaction volume will be 50 µL.

-

Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

-

Stop Reaction and Detect ATP: Add 50 µL of the prepared Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescence reaction.

-

Luminescence Development: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate luminometer.

IV. Data Analysis and Interpretation

-

Normalization: The raw luminescence data should be normalized. The "no kinase" or "100% inhibition" control (often a high concentration of a known potent inhibitor or simply no enzyme) represents the baseline ATP level, and the "vehicle control" (DMSO) represents 0% inhibition (maximum kinase activity).

-

% Inhibition = 100 x (Signal_Inhibitor - Signal_0%_Inhibition) / (Signal_100%_Inhibition - Signal_0%_Inhibition)

-

-

IC₅₀ Determination: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Quantitative Data Summary

While specific IC₅₀ values for 3-Acetyl-6-Methyl-7-azaindole are not yet published, the following table provides examples of reported IC₅₀ values for other 7-azaindole derivatives against various kinases to illustrate the potential potency range of this compound class.

| 7-Azaindole Derivative | Target Kinase | Reported IC₅₀ (nM) | Reference |

| PLX4720 | BRAFV600E | 13 | [2] |

| PLX647 | CSF1R | 28 | [16] |

| Compound 59 | c-Met | 40 | [1] |

| PLX070 | FGFR1 | 1900 | [16] |

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls should be included in every assay:

-

No-Kinase Control: This control contains all reaction components except the kinase and is used to determine the background signal.

-

Vehicle Control (0% Inhibition): This control contains all reaction components, including the kinase and DMSO (at the same final concentration as the test compound wells), to measure maximum kinase activity.

-

Positive Control Inhibitor: A known inhibitor of the target kinase should be run in parallel to validate the assay's ability to detect inhibition.

-

Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.

Conclusion and Future Directions

This application note provides a comprehensive framework for evaluating the inhibitory activity of 3-Acetyl-6-Methyl-7-azaindole using a robust, luminescence-based kinase assay. The 7-azaindole scaffold is a well-validated starting point for the development of potent and selective kinase inhibitors.[3][6] By following the detailed protocol and incorporating the necessary controls, researchers can confidently determine the IC₅₀ of this novel compound against their kinase of interest. Subsequent studies should focus on determining the selectivity of 3-Acetyl-6-Methyl-7-azaindole by screening it against a panel of kinases and elucidating its precise binding mode through techniques such as X-ray crystallography.

References

-

Bollag, G., et al. (2010). Vemurafenib: The First FDA-Approved Kinase Inhibitor with a Commercialized Companion Diagnostic. Nature Reviews Drug Discovery, 9(11), 874-886. [Link]

-

Tsai, J., et al. (2008). Discovery of a Potent and Selective B-Raf Inhibitor. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

-

Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 259, 115621. [Link]

-

Khan, I., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10589-10601. [Link]

-

Li, J., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6268. [Link]

-

Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 862-867. [Link]

-

Sharma, P., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 24(12), 1336-1355. [Link]

-

Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1357. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(24), 4049-4075. [Link]

-

Imperial College London. (n.d.). Fluorescent Peptide Assays For Protein Kinases. [Link]

-

Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683. [Link]

-

University of Rostock. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

-

National Center for Biotechnology Information. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]

-

ResearchGate. (2005). Fluorescence detection techniques for protein kinase assay. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

-

ResearchGate. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. [Link]

-

ACS Publications. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. [Link]

-

BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

-

BellBrook Labs. (2024). What Is the Best Kinase Assay? [Link]

-

Biocompare. (n.d.). Kinase-Glo Plus Luminescent Kinase Assay V3772 from Promega. [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]

- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ebiotrade.com [ebiotrade.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Kinase-Glo® Luminescent Kinase Assays [promega.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. biocompare.com [biocompare.com]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Note: Process Development for the Scale-Up Synthesis of 7-Azaindole Intermediates

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib) due to its bioisosteric relationship with the purine core. However, scaling the synthesis of 7-azaindole intermediates presents distinct process safety and purification challenges that do not exist at the milligram scale.

This Application Note provides a technical blueprint for transitioning from medicinal chemistry routes to scalable process chemistry. We contrast two dominant methodologies:

-

The Organometallic Route (Sonogashira Cyclization): High functional group tolerance, ideal for substituted intermediates.

-

The Base-Mediated Route (Modified Chichibabin/Madelung): Cost-effective for the parent scaffold using 2-fluoro-3-picoline.

Key Takeaway: While the Bartoli indole synthesis is a standard laboratory method, its requirement for cryogenic temperatures (-70°C) and stoichiometric Grignard reagents renders it suboptimal for multi-kilogram campaigns. This guide prioritizes the Sonogashira and Base-Mediated Cyclization pathways.

Strategic Route Selection

The choice of synthetic route depends heavily on the substitution pattern of the target intermediate.

Figure 1: Synthetic Strategy Map

Caption: Decision matrix for selecting the optimal synthetic pathway based on target substitution and process constraints.

Protocol A: The Optimized Sonogashira Cyclization

Best for: 5-bromo-7-azaindole, 3-alkynyl derivatives, and complex intermediates.

This route avoids the violent quenching associated with Grignard reagents. It utilizes a "one-pot" or telescoping approach where the intermediate alkyne is cyclized immediately.

Reaction Scheme

Substrate: 2-Amino-3-iodopyridine (or 3-bromo analog) Reagents: Trimethylsilylacetylene (TMSA), PdCl₂(PPh₃)₂, CuI, Triethylamine (TEA). Cyclization: Potassium tert-butoxide (KOtBu) in NMP or DMF.

Step-by-Step Protocol (100g Scale Basis)

-

Inertion: Purge a 2L jacketed reactor with Nitrogen (

) for 15 minutes. -

Charging: Charge 2-amino-3-iodopyridine (100 g, 0.45 mol), PdCl₂(PPh₃)₂ (1.58 g, 0.5 mol%), and CuI (0.86 g, 1.0 mol%).

-

Solvent Addition: Add degassed THF (800 mL) and Triethylamine (190 mL). Agitate at 200 RPM.

-

Addition: Add TMS-acetylene (53 g, 1.2 equiv) dropwise over 30 minutes. Maintain internal temperature

(mild exotherm). -

Reaction: Heat to 50°C for 4-6 hours. Monitor by HPLC (Target:

starting material). -

Workup (Critical for Metal Removal):

-

Cool to 20°C. Filter off triethylamine hydroiodide salts.

-

Concentrate filtrate to ~300 mL.

-

Scavenger Step: Add QuadraPure™ TU (thiourea scavenger) or equivalent resin (5 wt%) and stir for 2 hours to sequester Pd/Cu. Filter.

-

-

Cyclization (Telescoped):

-

Dissolve the crude intermediate in NMP (500 mL).

-

Add KOtBu (101 g, 2.0 equiv) portion-wise at 0°C (Exothermic!).

-

Heat to 60°C for 2 hours.

-

-

Quench: Pour mixture into ice-water (2 L). The product typically precipitates.

Critical Process Parameters (CPPs)

| Parameter | Setpoint | Failure Mode |

| O₂ Levels | < 500 ppm | Homocoupling of alkyne (Glaser coupling); Catalyst deactivation. |

| KOtBu Addition | 0°C to 10°C | Uncontrolled exotherm; Polymerization of NMP. |

| Pd Content | < 20 ppm (Final) | Regulatory failure. Must use scavenger resins or crystallization. |

Protocol B: Base-Mediated Cyclization (Chichibabin Type)

Best for: Unsubstituted 7-azaindole (Parent ring) and cost-sensitive campaigns.

This method utilizes the acidity of the C-3 methyl group in 2-fluoro-3-picoline. It is chemically elegant but requires strict handling of pyrophoric bases.

Reaction Scheme

Substrate: 2-Fluoro-3-methylpyridine

Reagents: LiHMDS or KHMDS (3 equiv).

Mechanism: Deprotonation of methyl group

Step-by-Step Protocol (Modified from Sanofi-Aventis Process)

-

Preparation: Dry a 5L reactor. Ensure moisture content is

ppm. -

Base Formation: Charge LiHMDS (1.0 M in THF, 3.0 equiv) and cool to -40°C .

-

Note: LiHMDS is preferred over LDA for scale-up due to slightly better stability, though LDA is more reactive.

-

-

Addition: Add 2-Fluoro-3-methylpyridine (111 g, 1.0 mol) dropwise over 1 hour.

-

Reaction: Stir at -40°C for 2 hours. The solution will turn deep red/brown (formation of the lithiated species).

-

Quench (The Dangerous Part):

-

Do NOT add water directly to the -40°C mixture.

-

Prepare a separate vessel with THF/Water (10:1) .

-

Transfer the reaction mixture into the quench vessel slowly.

-

-

Isolation:

-

Evaporate THF.

-

Extract aqueous phase with Ethyl Acetate.

-

Purification: This route often yields a "tarry" crude. Crystallization from Heptane/Toluene is required (see Section 5).

-

Purification & Crystallization Strategy

Purification is the primary bottleneck in azaindole scale-up. Chromatography is non-viable at >1kg scale. The common failure mode is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization.[3]

Figure 2: Purification Workflow

Caption: Optimized crystallization workflow to prevent oiling out.

Troubleshooting "Oiling Out"

If the product separates as an oil:

-

Reheat to dissolve the oil.

-

Add Co-solvent: Add 10% volume of a polar solvent (e.g., Ethanol) to the non-polar system (Heptane/Toluene) to increase solubility slightly.

-

Seed: You must use seed crystals (0.5 wt%) at the cloud point.

-

Agitation: Increase impeller speed to prevent oil droplets from coalescing at the bottom.

Process Safety & Hazard Analysis

Thermal Hazards (DSC Data)

-

Hydrazine Routes: Avoid routes involving 2-hydrazinopyridine. DSC analysis shows onset of decomposition at ~155°C with

.[2] This is a potential explosion hazard. -

Bartoli Route: The quenching of the vinyl Grignard reaction is highly exothermic. Adiabatic temperature rise can exceed boiling points of ethers, leading to over-pressurization.

Impurity Profile

-

Palladium: For Route A, residual Pd is often trapped by the pyridine nitrogen. Standard silica plugs are insufficient. Use SiliCycle® Thiol or QuadraPure™ scavengers.

-

Dimerization: In Route B, self-condensation of picoline can occur if the temperature rises above -20°C during lithiation.

References

-

Song, J. J., et al. "A Practical Synthesis of 7-Azaindole." Journal of Organic Chemistry, 2002, 67(11), 3924–3926. Link

-

Le, P. T., et al. "Development of a Scalable Synthesis of 4-Aminopyrimidin-5-Ol."[4] Organic Process Research & Development, 2025. (Contextual reference on scale-up methodologies).

-

Hands, D., et al. "Synthesis of a 7-Azaindole by Chichibabin Cyclization." Sanofi-Aventis Process Group / PMC, 2010. Link

- Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole." Tetrahedron, 2003, 59(10), 1639-1665. (Review of classical methods).

-

Vertex AI Search Results. "Optimized synthesis of 7-aza-indazoles... process safety." ChemRxiv, 2023. (DSC Data Source). Link

Disclaimer: The protocols described herein involve hazardous chemicals (pyrophoric bases, heavy metals). All experiments must be conducted in a fume hood with appropriate PPE and by qualified personnel.

Sources

High-Throughput Microwave-Assisted Synthesis of 7-Azaindole Libraries

Topic: Microwave-Assisted Synthesis of 7-Azaindole Libraries Content Type: Detailed Application Note & Protocol Guide

From Core Construction to Late-Stage Diversification

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole ring found in essential amino acids (tryptophan) and purine bases.[1][2] Its ability to form bidentate hydrogen bonds makes it a critical pharmacophore in kinase inhibitors (e.g., Vemurafenib).

However, the electron-deficient nature of the pyridine ring renders the 7-azaindole core difficult to synthesize and functionalize using classical thermal methods (e.g., Fisher indole synthesis is often ineffective). This Application Note details a robust, microwave-assisted workflow for the modular construction of 7-azaindole libraries. We utilize a 3-component condensation strategy for core formation, followed by Pd-catalyzed cross-coupling for diversification, reducing total synthesis time from days to hours while improving purity profiles.

Strategic Analysis & Workflow

To maximize library diversity, we employ a "Branch-and-Build" strategy. Unlike linear syntheses that functionalize a pre-existing core, this protocol introduces diversity elements (

The Microwave Advantage[3]

-

Dielectric Heating: Polar reaction intermediates (zwitterionic Meisenheimer complexes) absorb microwave energy efficiently, lowering the activation energy for the critical cyclization step.

-

Superheating: Microwave irradiation allows solvents (e.g., NMP, water) to reach temperatures well above their atmospheric boiling points, driving the dehydration of the hydroxy-indoline intermediate—a step that typically requires harsh acids under thermal conditions.

Library Logic Diagram (Graphviz)

Figure 1: Modular workflow for the high-throughput synthesis of 1,3,6-trisubstituted 7-azaindoles.

Experimental Protocols

Protocol A: Core Synthesis via Epoxide-Opening/Cyclization

Mechanism: This protocol, adapted from Schirok et al., leverages the reactivity of 2,6-dichloropyridine.[2] The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by an

Materials:

-

Substrate: 2,6-Dichloropyridine (1.0 equiv)

-

Reagent A: Substituted Epoxide (e.g., 1,2-epoxybutane) (1.2 equiv)

-

Reagent B: Primary Amine (e.g., benzylamine) (1.2 equiv)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) (High dielectric constant, excellent MW absorber)

-

Vessel: 10 mL Borosilicate Microwave Vial with crimp cap (PTFE/Silicone septum)

Step-by-Step Procedure:

-

Charge: In a 10 mL microwave vial, dissolve 2,6-dichloropyridine (148 mg, 1.0 mmol) in NMP (2.0 mL).

-

Add Diversity Elements: Add the chosen epoxide (1.2 mmol) and primary amine (1.2 mmol) sequentially.

-

Seal & Pre-Stir: Crimp the vial and vortex for 30 seconds to ensure homogeneity.

-

Microwave Irradiation (Stage 1):

-

Mode: Dynamic Power (maintain temperature).

-

Temp: 180 °C.

-

Hold Time: 10 minutes.

-

Stirring: High.

-

Note: This step drives the epoxide opening and the initial

cyclization.

-

-

Microwave Irradiation (Stage 2 - Dehydration):

-

Temp: Ramp to 220 °C.

-

Hold Time: 15 minutes.

-

Note: The high temperature eliminates water from the intermediate without requiring exogenous acid, preventing decomposition of sensitive functional groups.

-

-

Work-up: Cool to room temperature (compressed air cooling). Pour the reaction mixture into water (20 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Data (Yield Comparison):

| Entry | R1 (Amine) | R3 (Epoxide) | Thermal Yield (24h, Reflux) | MW Yield (25 min, Total) |

| 1 | Benzyl | Ethyl | 35% | 82% |

| 2 | 4-F-Phenyl | Methyl | 28% | 76% |

| 3 | Cyclopropyl | Phenyl | 15% (Incomplete) | 68% |

Protocol B: Library Diversification via C-6 Suzuki Coupling

Objective: Functionalize the chlorine handle at the C-6 position (retained from the starting material) to introduce aryl/heteroaryl diversity (

Materials:

-

Substrate: 6-Chloro-7-azaindole scaffold (from Protocol A) (0.2 mmol)

-

Reagent: Aryl Boronic Acid (0.3 mmol)

-

Catalyst: Pd-EnCat™ TPP30 (5 mol%)

-

Base: Tetrabutylammonium acetate (Bu4NOAc) (2.0 equiv) - Soluble organic base preferred for MW.

-

Solvent: Ethanol (EtOH) or EtOH/H2O (4:1)

Step-by-Step Procedure:

-

Charge: Place the 6-chloro-7-azaindole derivative (0.2 mmol), boronic acid (0.3 mmol), and Bu4NOAc (0.4 mmol) into a 2-5 mL microwave vial.

-

Catalyst Addition: Add Pd-EnCat™ TPP30 (approx. 30 mg, depending on loading).

-

Solvent: Add EtOH (1.5 mL).

-

Irradiation:

-

Temp: 120 °C.

-

Hold Time: 10-15 minutes.

-

Power Max: 150 W.

-

-

Work-up (High-Throughput):

-

Pass the reaction mixture through a small SPE cartridge (silica or celite) to remove the encapsulated catalyst.

-

Wash the cartridge with MeOH (2 mL).

-

Concentrate the filtrate.

-

-

Analysis: Purity check via LC-MS. (Typical purities >90% allow for direct biological screening in many library contexts).

Mechanistic Causality & Troubleshooting

Why 7-Azaindole Synthesis Fails Thermally

In standard thermal conditions, the electron-deficient pyridine ring deactivates the system toward the electrophilic aromatic substitution required in Fischer syntheses. In the Schirok method (Protocol A), the thermal barrier is the dehydration step . The hydroxy-indoline intermediate is stable; eliminating water to aromatize the system requires significant energy.

-

Thermal Route: Requires strong acids (pTsOH) + high reflux (days), leading to polymerization of the epoxide or amine degradation.

-

Microwave Route: The superheated solvent (NMP at 220°C) acts as a pseudo-acidic medium due to the increased auto-ionization of water traces and thermal excitation, forcing elimination cleanly.

Troubleshooting Table

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Unreacted Pyridine | Deactivation by amine | Increase Temp to 200°C in Stage 1; Ensure amine is primary. |

| Pressure Spike | Vial venting | Volatile amine/epoxide | Use a vial with high-pressure rating (30 bar); Pre-stir to dissolve gases. |

| Pd Leaching (Protocol B) | Colored product | Catalyst breakdown | Switch to Pd-EnCat; Ensure temp < 150°C to maintain polymer matrix stability. |

| Dehalogenation | C-6 H product | Over-reduction | Reduce reaction time; Switch solvent from EtOH to iPrOH/H2O. |

References

-

Schirok, H. (2006).[1][2][3] "Microwave-Assisted Flexible Synthesis of 7-Azaindoles." The Journal of Organic Chemistry, 71(15), 5538–5545.[1] Link

- Core Reference for Protocol A.

-

Le, Y., et al. (2019). "Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes."[4][5] RSC Advances, 9, 40620-40624. Link

- Alternative core synthesis strategy using Iron c

-

Baxendale, I. R., et al. (2006).[3] "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations." ChemSusChem / Synlett. Link

- Validates the use of Pd-EnC

-

Laha, J. K., et al. (2020). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications, 56, 11563-11584. Link

- Comprehensive review of functionalization str

Sources

- 1. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]

- 3. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o -haloaromatic amine with terminal alkynes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08742G [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Navigating the Regioselective Functionalization of 7-Azaindole

Welcome to the technical support center for the regioselective functionalization of 7-azaindole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold. The 7-azaindole core is a cornerstone in the development of numerous therapeutics, particularly kinase inhibitors, due to its unique ability to act as a bioisostere of indole and form crucial hydrogen bonds with protein targets.[1][2] However, the very electronic nature that makes it so valuable also presents significant challenges in achieving site-selective functionalization. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome poor regioselectivity in your experiments.

I. Understanding the Reactivity Landscape of 7-Azaindole

Before delving into troubleshooting, it is crucial to understand the inherent reactivity of the 7-azaindole ring system. The presence of the pyridine nitrogen introduces a permanent dipole, making the pyridine ring electron-deficient and the pyrrole ring comparatively electron-rich. This electronic imbalance dictates the preferred sites of reaction.

II. Troubleshooting Guide: Common Issues in 7-Azaindole Functionalization

This section addresses specific problems you may encounter in the laboratory, providing explanations and actionable solutions.

Question 1: My C-H activation reaction is yielding a mixture of C2 and C3 isomers. How can I selectively functionalize the C3 position?

Answer:

This is a common challenge arising from the high reactivity of the C3 position towards electrophilic attack, while the C2 position is more acidic and thus prone to deprotonation-mediated functionalization. To favor C3 functionalization, consider the following strategies:

-

Protecting the N1-Position: Introduction of a bulky protecting group at the N1 position can sterically hinder the C2 position, thereby directing electrophiles to C3. Commonly used protecting groups include tert-butyloxycarbonyl (Boc), benzenesulfonyl (Bs), and pivaloyl (Piv).

-

Reaction Conditions:

-

Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the C3 isomer in electrophilic aromatic substitution.

-

Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of reaction intermediates. Experiment with a range of solvents from polar aprotic (e.g., THF, DMF) to nonpolar (e.g., toluene, hexanes).

-

-

Choice of Reagents: For reactions like halogenation, milder reagents can lead to better regioselectivity. For instance, using N-iodosuccinimide (NIS) for iodination often provides better C3 selectivity compared to more reactive iodine sources.

Question 2: I am attempting a directed metalation to functionalize the C6 position, but I am observing significant amounts of the C2-functionalized product. What is causing this and how can I fix it?

Answer:

This issue often stems from a competing deprotonation at the more acidic C2 position. Directed metalation relies on the coordination of an organometallic base (like an alkyllithium or a lithium amide) to a directing group, followed by deprotonation of a nearby C-H bond.

-

The "Directed Metalation Group Dance": A fascinating strategy to achieve C6 and subsequent C2 functionalization involves a "directed metalation-group dance".[3] An N7-carbamoyl directing group can first direct metalation to the C6 position. After quenching with an electrophile, the carbamoyl group can be induced to "dance" or migrate from N7 to N1. This N1-carbamoyl group then directs a second metalation to the C2 position.[3]

-

Optimizing Metalation Conditions:

-

Base: The choice of base is critical. Lithium diisopropylamide (LDA) is often preferred over n-butyllithium (n-BuLi) for directed metalations, as it is less prone to nucleophilic addition.

-

Temperature: Perform the metalation at low temperatures (e.g., -78 °C) to minimize side reactions.

-